molecular formula C6H5BrN2O2 B597955 5-Bromo-3-methyl-2-nitropyridine CAS No. 114042-02-3

5-Bromo-3-methyl-2-nitropyridine

Cat. No.: B597955
CAS No.: 114042-02-3
M. Wt: 217.022
InChI Key: VKFNGESSJFKZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position

Mechanism of Action

Target of Action

5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that 5-Bromo-3-methyl-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in the process of forming MLN0905.

Molecular Mechanism

It is known to participate in the synthesis of MLN0905 , but the exact nature of its interactions with biomolecules during this process is not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-3-methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-nitropyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available precursors. For example, 5-amino-2-methyl-3-nitropyridine can be brominated to yield the target compound . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-3-methyl-2-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methyl-2-nitropyridine’s unique combination of substituents (bromine, methyl, and nitro groups) provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules and materials .

Properties

IUPAC Name

5-bromo-3-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFNGESSJFKZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652074
Record name 5-Bromo-3-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114042-02-3
Record name 5-Bromo-3-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.